Product packaging for Dibutyl 3,4-furandicarboxylate(Cat. No.:CAS No. 107821-61-4)

Dibutyl 3,4-furandicarboxylate

Cat. No.: B11963364
CAS No.: 107821-61-4
M. Wt: 268.30 g/mol
InChI Key: MBEAJCADYVDFCS-UHFFFAOYSA-N
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Description

The Role of Furanic Derivatives in Sustainable Chemical Manufacturing and Materials Science

Furanic derivatives, a class of heterocyclic organic compounds, are pivotal in the development of sustainable chemical processes. catalysis-summit.com Derived from carbohydrates found in non-food biomass such as agricultural waste, these compounds serve as versatile platform molecules. catalysis-summit.comresearchgate.net The most prominent among them, 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), can be converted through various catalytic processes into a wide array of valuable chemicals, including biofuels, solvents, resins, and polymers. catalysis-summit.comrsc.org

The significance of furanic derivatives lies in their potential to replace petroleum-based counterparts, thereby reducing reliance on fossil fuels and mitigating environmental impact. catalysis-summit.com The production processes for furan-based chemicals often align with the principles of green chemistry, utilizing milder reaction conditions and generating fewer toxic byproducts compared to traditional methods. catalysis-summit.com This contributes to the development of a circular economy, where resources are utilized more efficiently and waste is minimized. catalysis-summit.com The versatility of furan (B31954) chemistry allows for the synthesis of a diverse range of molecules with applications spanning from commodity chemicals to high-value specialty products. rsc.orgrsc.org

Overview of Furandicarboxylate Isomers and their Ester Derivatives in Academic Research

Furandicarboxylic acid (FDCA) exists in several isomeric forms, with the position of the two carboxylic acid groups on the furan ring determining its specific properties and reactivity. The most extensively studied isomer is 2,5-furandicarboxylic acid (2,5-FDCA), which has garnered significant attention as a bio-based alternative to terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). rsc.orgnih.gov

However, research has also extended to other isomers, including 2,4-FDCA and 3,4-FDCA. acs.orgnih.gov The arrangement of the functional groups in these isomers influences the geometry and properties of the resulting polymers. For instance, the introduction of 2,4-FDCA can disrupt the regularity of the polymer chain, affecting its crystallinity. nih.gov

The ester derivatives of these FDCA isomers, such as dimethyl furandicarboxylates, are often used in polymerization reactions due to their improved solubility compared to the parent diacids. acs.org Academic research has explored the synthesis of various polyesters and copolyesters using these different isomers and their esters, often in combination with a range of diols. acs.orgnih.gov These studies aim to understand how the isomeric structure of the furan monomer influences the thermal and mechanical properties of the resulting bio-based polymers. nih.govacs.org

Table 1: Overview of Furandicarboxylate Isomers

Isomer Common Abbreviation Key Characteristics in Polymer Science
2,5-Furandicarboxylic acid 2,5-FDCA Most studied isomer; linear structure leads to highly crystalline polymers with good barrier properties. rsc.orgnih.gov
2,4-Furandicarboxylic acid 2,4-FDCA Asymmetric structure can disrupt polymer chain regularity, impacting crystallinity. nih.gov
3,4-Furandicarboxylic acid 3,4-FDCA Less common isomer; its inclusion in polymers can significantly alter their thermal and mechanical properties. nih.govacs.org

Positioning Dibutyl 3,4-Furandicarboxylate within the Context of Advanced Bio-based Chemical Building Blocks

This compound (DBFC) is an ester derivative of the 3,4-FDCA isomer. While not as mainstream as its 2,5-counterpart, DBFC represents a specialized building block within the growing toolbox of bio-based chemicals. Its significance lies in the unique structural attributes it can impart to materials.

The synthesis of 3,4-FDCA and its esters is more complex than that of the 2,5-isomer, which has limited its widespread application. acs.org However, research has demonstrated that polyesters derived from 3,4-bis(hydroxymethyl)furan (a reduction product of 3,4-DMFDCA) can exhibit higher thermal stability than those based on the 2,5-isomer. nih.gov This suggests that polymers incorporating the 3,4-furan moiety may offer advantageous properties for specific applications.

DBFC, with its butyl ester groups, is being explored for its potential as a bio-based plasticizer. google.comacs.org Plasticizers are additives used to increase the flexibility and durability of polymers. The use of bio-based plasticizers is a critical area of research aimed at developing fully sustainable polymer formulations. Studies have investigated the use of other dibutyl furandicarboxylate isomers, such as dibutyl 2,5-furandicarboxylate, as plasticizers for polymers like polylactic acid (PLA) and polyvinyl chloride (PVC). acs.orgresearchgate.net These studies provide a basis for understanding the potential role of DBFC in similar applications.

The exploration of less common isomers like 3,4-FDCA and its derivatives, including DBFC, is crucial for expanding the diversity and functionality of bio-based materials. rsc.org While the research on this compound is still in its early stages, it holds promise as a niche but valuable component in the ongoing development of advanced, sustainable materials. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O5 B11963364 Dibutyl 3,4-furandicarboxylate CAS No. 107821-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107821-61-4

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

dibutyl furan-3,4-dicarboxylate

InChI

InChI=1S/C14H20O5/c1-3-5-7-18-13(15)11-9-17-10-12(11)14(16)19-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

MBEAJCADYVDFCS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=COC=C1C(=O)OCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Dibutyl 3,4 Furandicarboxylate and Regioisomeric Analogues

Derivatization of Aldaric Acids for Furanic Ester Production

Aldaric acids, which are sugar-derived dicarboxylic acids, represent a stable and promising class of renewable feedstocks for producing furandicarboxylic acid (FDCA) and its esters. rsc.org These compounds can be obtained through the oxidation of C6 sugars or uronic acids found in biomass like pectin. rsc.orgmdpi.com The conversion of aldaric acids, such as galactaric acid, into furanic esters involves a sequence of dehydration and esterification reactions, typically under acidic conditions. acs.org

One-Pot Multistep Strategies for Dibutyl Furandicarboxylate Synthesis from Galactaric Acid

The direct conversion of galactaric acid (also known as mucic acid) into dibutyl furandicarboxylates in a one-pot reaction is an efficient strategy that circumvents the need for isolating intermediate products. acs.orgresearchgate.net This process typically involves heating galactaric acid with a suitable alcohol, like n-butanol, in the presence of an acid catalyst. The reaction proceeds through the dehydration of the aldaric acid to form the furan (B31954) ring, followed by the esterification of the carboxylic acid groups. acs.org

Studies have shown that this one-pot reaction can yield a mixture of regioisomeric dibutyl furandicarboxylates, primarily the 2,5- and 2,3-isomers. acs.org For instance, the reaction of galactaric acid with butanol using sulfuric acid as a catalyst at 160°C for 10 hours resulted in the formation of both dibutyl 2,5-furandicarboxylate and dibutyl 2,3-furandicarboxylate. acs.org The use of silica-supported sulfonic acid catalysts has also been explored, achieving high yields of furancarboxylates with significant selectivity towards FDCA esters. rsc.orgresearchgate.net

PrecursorAlcoholCatalystTemperature (°C)Time (h)ProductsYieldReference
Galactaric Acidn-ButanolH₂SO₄16010Dibutyl 2,5-furandicarboxylate & Dibutyl 2,3-furandicarboxylate45% (total) acs.org
Galactaric Acidn-ButanolSilica-supported sulfonic acid2204Butyl 2-furancarboxylates & Dibutyl 2,5-furandicarboxylates80% (total esters) rsc.org
Galactaric AcidMethanolAmberlyst-362002Dimethyl 2,5-furandicarboxylate70% unive.it
Mucic AcidEthanolMethanesulfonic acid (MSA)--Diethyl 2,5-furandicarboxylate29% mdpi.comresearchgate.net

Investigations into Acid-Catalyzed Dehydration and Esterification Mechanisms

The conversion of galactaric acid to furandicarboxylic acid esters under acidic conditions is a complex process involving several simultaneous events. acs.org The proposed mechanism begins with an intramolecular etherification involving the hydroxyl groups at the C2 and C5 positions of the galactaric acid backbone, leading to the formation of a five-membered ring. acs.org This is followed by a series of dehydration steps within the ring structure to form the aromatic furan core. acs.org

Concurrently, the carboxylic acid groups at both ends of the sugar acid chain undergo esterification with the alcohol present in the reaction medium. acs.org The dense crystal structure and high lattice energy of galactaric acid can necessitate harsh reaction conditions or significant amounts of dehydrating agents to drive the reaction efficiently. acs.org The process is further complicated by the potential for multiple reaction pathways, which can lead to the formation of different regioisomers, such as the 2,5- and 2,3-furandicarboxylates. acs.org

Role of Auxiliaries and Solvents in Reaction Efficiency (e.g., p-Xylene as Material Separation Agent)

To mitigate the need for excessive amounts of acid catalysts and improve reaction efficiency, auxiliaries and specific solvent systems have been investigated. p-Xylene, for example, can be employed as a material separation agent (MSA). acs.org Its role is to alter the molecular interactions within the reaction mixture and to facilitate the exhaustive removal of water, which is a byproduct of both the dehydration and esterification steps. acs.org By effectively removing water, p-xylene helps to shift the reaction equilibrium towards product formation, allowing the amount of acid catalyst to be reduced without a significant loss in yield. acs.org This approach not only makes the process greener but also simplifies downstream purification. acs.org

Alternative Precursors and Conversion Routes for Furandicarboxylate Esters (e.g., Mucic Acid to Diethyl Ester)

Mucic acid (galactaric acid) is a primary bio-based precursor for the synthesis of various furandicarboxylate esters beyond the dibutyl variant. nih.gov A one-pot, two-step procedure has been developed for the synthesis of diethyl 2,5-furandicarboxylate (DEFDC) from mucic acid. researchgate.netnih.gov In this process, mucic acid is first dehydrated in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form 2,5-furandicarboxylic acid (FDCA). researchgate.net Subsequently, without isolating the intermediate FDCA, ethanol is added to the crude mixture to perform the esterification, yielding DEFDC. researchgate.netnih.gov Optimization of this two-step process has been studied by varying catalysts, temperature, and reaction time to maximize the yield of the final diethyl ester. nih.govresearchgate.net Similarly, dimethyl 2,5-furandicarboxylate (FDME) has been synthesized from galactaric acid using dimethyl carbonate (DMC) as both a green solvent and reagent, with catalysts like iron(III) sulfate or Amberlyst resins. mdpi.comunive.it

Catalytic Systems in Furan Dicarboxylate Esterification and Dehydration

Homogeneous Catalysts: Strong mineral and organic acids are effective but can be corrosive and difficult to recycle.

Hydrobromic acid (HBr) and Sulfuric acid (H₂SO₄) were used in early pioneering work to dehydrate mucic acid to FDCA, often under pressure, achieving yields around 50%. mdpi.comrsc.orgwikipedia.org

p-Toluenesulfonic acid (p-TSA) and Methanesulfonic acid (MSA) are effective organic acids used for both the dehydration of mucic acid and the subsequent esterification in one-pot procedures. mdpi.comresearchgate.netnih.gov

Heterogeneous Catalysts: Solid acid catalysts are preferred for their ease of separation, potential for reusability, and suitability for continuous processes. google.com

Amberlyst resins , such as Amberlyst-36, are inexpensive, acidic heterogeneous catalysts that have shown high efficiency in converting galactaric acid to dimethyl 2,5-furandicarboxylate in the presence of dimethyl carbonate, with yields up to 70%. rsc.orgunive.it

Silica-supported sulfonic acids have been successfully used to convert galactaric acid into a mixture of butyl furancarboxylates. rsc.orgrsc.org

Heteropolyacids have demonstrated efficiency in the direct synthesis of dibutyl 2,5-furandicarboxylate. unive.it

Lewis acids like iron(III) sulfate (Fe₂(SO₄)₃) have been employed as heterogeneous catalysts for the synthesis of FDCA methyl ester from galactaric acid and dimethyl carbonate. mdpi.com

Sulfated zirconia has also been investigated as a solid acid catalyst for the dehydration of aldaric acids. researchgate.net

Catalyst TypeCatalyst ExamplePrecursorProductYieldKey FeaturesReference
Homogeneous (Mineral Acid)HBr, H₂SO₄Galactaric AcidFDCA~50%Harsh conditions, high pressure mdpi.comwikipedia.org
Homogeneous (Organic Acid)p-Toluenesulfonic acid (p-TSA)Mucic AcidDiethyl 2,5-furandicarboxylate-Used in one-pot, two-step synthesis mdpi.comresearchgate.net
Homogeneous (Organic Acid)Methanesulfonic acid (MSA)Mucic AcidDiethyl 2,5-furandicarboxylate29%Moderate yield in two-step process mdpi.com
Heterogeneous (Polymer Resin)Amberlyst-36Galactaric AcidDimethyl 2,5-furandicarboxylate70%Inexpensive, reusable, high yield with DMC rsc.orgunive.it
Heterogeneous (Lewis Acid)Iron(III) sulfateGalactaric AcidDimethyl 2,5-furandicarboxylate70%Inexpensive, heterogeneous mdpi.com
Heterogeneous (Supported Acid)Silica-supported sulfonic acidGalactaric AcidButyl furandicarboxylates>90% (total furans)High conversion, selectivity to esters rsc.orgresearchgate.net

Efficacy of Brønsted and Lewis Acid Catalysts

The synthesis of furan dicarboxylate esters is frequently achieved through acid-catalyzed reactions. Both Brønsted acids, which are proton donors, and Lewis acids, which are electron-pair acceptors, play crucial roles in facilitating the necessary dehydration and esterification steps. masterorganicchemistry.comnih.gov The Fischer esterification, a classic example of a Brønsted acid-catalyzed reaction, involves the reaction of a carboxylic acid with an alcohol. masterorganicchemistry.comyoutube.com In the context of furan diesters, the catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and enabling nucleophilic attack by the alcohol. masterorganicchemistry.com

Research into the one-pot synthesis of dibutyl furandicarboxylates from galactaric acid has explored the efficacy of various Brønsted acids. Studies have shown that strong acids are necessary for the dehydration of the sugar-derived acid to form the furan ring. researchgate.net For instance, methanesulfonic acid (MSA) has been identified as an effective catalyst for this transformation. researchgate.net The choice of acid can significantly impact the reaction's success; for example, while camphorsulfonic acid (CSA) has a low pKa value, it was found to be less efficient for producing the desired furan dicarboxylic acid (FDCA) in certain studies. researchgate.net

Lewis acids are also employed to catalyze the synthesis of furan derivatives. They can activate carbonyl groups or other functional groups within the reactants, facilitating key bond-forming or bond-breaking steps. nih.govmdpi.comrsc.org For example, iron(III) sulfate (Fe₂(SO₄)₃), a Lewis catalyst, has been successfully used in the synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid. mdpi.com The effectiveness of such catalysts is sometimes attributed to a synergistic effect with the reaction medium. mdpi.com The interplay between Lewis and Brønsted acid sites on a single catalyst can also be crucial for optimizing the conversion of biomass-derived substrates into furan compounds. nih.govacs.org Bifunctional catalysts possessing both types of acidity can steer the reaction pathway towards the desired product while minimizing the formation of byproducts. acs.orgscispace.com

Table 1: Comparison of Acid Catalysts in the Synthesis of Furan Dicarboxylates
Catalyst TypeCatalyst ExampleSubstrateProductKey FindingsReference
Brønsted AcidMethanesulfonic Acid (MSA)Galactaric AcidDibutyl FurandicarboxylatesEffective for the one-pot dehydration and esterification reaction. researchgate.net
Brønsted AcidCamphorsulfonic Acid (CSA)Galactaric AcidFuran Dicarboxylic AcidFound to be less efficient despite its low pKa value in specific solvent-free conditions. researchgate.net
Lewis AcidIron(III) Sulfate (Fe₂(SO₄)₃)Galactaric Acid2,5-Furandicarboxylic acid dimethyl esterAchieved a 70 mol% yield, with efficacy attributed to a synergistic effect with the solvent (dimethyl carbonate). mdpi.com
Brønsted/LewisCr(III)-containing polymerGlucose5-Hydroxymethylfurfural (B1680220) (HMF)Bifunctional acidity resulted in 95% glucose conversion and 59% HMF yield. nih.gov

Development of Heterogeneous Catalysis for Enhanced Sustainability

To address the environmental and economic drawbacks associated with homogeneous catalysts, such as difficult separation and recycling, significant research has been directed towards the development of solid, heterogeneous catalysts. nih.govfrontiersin.org These catalysts offer the advantages of easy recovery from the reaction mixture, potential for reuse, and often improved stability under reaction conditions, contributing to a more sustainable chemical process. rmit.edu.au

For the synthesis of furan dicarboxylate esters from biomass-derived aldaric acids, solid acid catalysts have demonstrated high efficacy. Silica-supported acid catalysts have been shown to produce furancarboxylates in yields exceeding 90%, with selectivity towards FDCA and its esters reaching 80%. rsc.org Examples of such heterogeneous catalysts include silica-supported tosic acid. In contrast, other solid acids like sulfated zirconia showed lower yields under similar conditions. rsc.org

Another innovative approach involves the use of heterogenized organo-catalysts. For instance, sulfonated graphitic carbon nitride (Sg-CN) has been developed as a highly acidic and stable solid organo-catalyst. nih.gov This metal-free catalyst is synthesized from benign starting materials like urea and has proven effective in converting carbohydrates into valuable furan derivatives. Its stability at elevated temperatures and recyclability make it a promising candidate for sustainable chemical production. nih.gov The development of non-noble metal-based catalysts is also a key area of research, aiming to replace expensive precious metal catalysts. frontiersin.orgrmit.edu.au Mixed-metal oxides, for example, have shown activity comparable to noble metal catalysts for the oxidation of HMF to FDCA, achieving over 90% yield. rmit.edu.au

Table 2: Performance of Heterogeneous Catalysts in Furan Derivative Synthesis
CatalystSubstrateProductYield/ConversionKey FeaturesReference
Silica-supported tosic acidAldaric acids in n-butanolFurancarboxylates>90% yield of furancarboxylates; 80% selectivity to FDCA estersEasily separable solid acid catalyst. rsc.org
Sulfated zirconiaGalactaric acid in n-butanolFurancarboxylatesLow yields reported.Solid acid catalyst. rsc.org
Sulfonated graphitic carbon nitride (Sg-CN)CarbohydratesFuran derivativesDemonstrated high acidity and activity.Metal-free, recyclable, and stable organo-catalyst. nih.gov
Non-noble mixed-metal oxide5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (FDCA)>90% FDCA yield, 100% HMF conversionCost-effective alternative to noble metal catalysts. rmit.edu.au

Elucidation of Reaction Mechanisms and Kinetics in Furandicarboxylate Ester Synthesis

Mechanistic Pathways of Aldaric Acid Transformation to Furandicarboxylates

Esterification: The process is initiated by the acid-catalyzed esterification of the two carboxylic acid groups of the aldaric acid with an alcohol, in this case, 1-butanol (B46404). This reaction forms the corresponding dibutyl aldarate (e.g., dibutyl galactarate) and produces water as a byproduct. This initial step is critical as the esterified intermediate is more soluble in the reaction medium and is primed for the subsequent dehydration steps. researchgate.net

Dehydration and Cyclization: Following esterification, the core of the transformation involves the sequential removal of four water molecules from the hydroxyl groups of the sugar backbone. This multi-step dehydration is catalyzed by strong acids such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like heteropolyacids. oup.comoup.com The removal of hydroxyl groups promotes cyclization, leading to the formation of the five-membered furan (B31954) ring.

Aromatization: The final step is the aromatization of the cyclized intermediate to form the stable furan ring structure. This is typically the rate-determining part of the sequence and results in the formation of a mixture of furandicarboxylate isomers, including 2,5-, 2,3-, and 3,4-substituted products. oup.comresearchgate.net The distribution of these isomers is highly dependent on the reaction conditions and the catalytic system employed.

The synthesis from galactaric acid and 1-butanol has been shown to be effectively catalyzed by sulfuric acid, p-toluenesulfonic acid, and various heteropolyacids. oup.com The efficiency of these catalysts is demonstrated in the table below, which highlights their impact on product yields.

Table 1. Effect of Various Catalysts on the Reaction of Galactaric Acid and 1-Butanol. oup.com
CatalystMolar Ratio (Cat./Acid)Time (h)Total Yield of Dibutyl Furandicarboxylates (%)
Sulfuric Acid0.5388
Sulfuric Acid0.2990
p-Toluenesulfonic Acid0.2989
SiO₂·12WO₃·nH₂O0.04989

Identification and Role of Transient Intermediates (e.g., Butyl 2-Furoate in Galactaric Acid Conversion)

The intricate transformation from aldaric acid to furandicarboxylates proceeds through a series of transient intermediates. The initial and most stable intermediate is the dibutyl ester of the aldaric acid (e.g., dibutyl galactarate), formed via direct esterification. researchgate.netrsc.org This diester is the primary substrate for the subsequent acid-catalyzed dehydration and aromatization reactions.

During the dehydration cascade, a variety of unsaturated species are formed. These can include mono- and di-unsaturated lactones, which are key intermediates in the pathway toward aromatic structures. polimi.it As the reaction progresses towards the final furanic products, furan monocarboxylate esters, such as butyl 2-furoate, have been identified as significant intermediates. rsc.org The formation of these mono-esters suggests a reaction pathway that may involve decarboxylation or other rearrangement mechanisms alongside dehydration. The role of these intermediates is to act as sequential stepping stones in the complex reaction network, where each species is a product of a preceding step and a reactant for the next, ultimately leading to the thermodynamically stable furandicarboxylate diesters.

The initial esterification step can be carried out under specific conditions to isolate the intermediate diester, as detailed in the following table.

Table 2. Typical Reaction Conditions for Galactaric Acid Esterification to Dibutyl Galactarate. rsc.org
ParameterValue
ReactantsGalactaric Acid, n-Butanol
CatalystSi-tosic acid
Catalyst Loading21 mol%
Reaction Time24 h
TemperatureReflux
Product Composition91% Diester, 5% Monoester, 4% Galactaric Acid

Kinetic Modeling of Complex Multistep Reaction Sequences

The synthesis of furandicarboxylate esters from aldaric acids is a prime example of a complex reaction network, involving multiple consecutive and parallel steps, including esterification, several dehydration reactions, and the formation of multiple isomers. Kinetic modeling is an essential tool for understanding and optimizing such processes.

A comprehensive kinetic model for this transformation would describe the rate of change of concentration for the reactants, intermediates, and final products as a function of temperature, pressure, and catalyst concentration. The esterification reaction itself is reversible and generally follows second-order kinetics. mdpi.com For heterogeneously catalyzed systems, kinetic models often incorporate mass transfer and adsorption/desorption kinetics, potentially following a Langmuir-Hinshelwood mechanism where the reaction occurs on the catalyst surface. researchgate.net

While a complete kinetic model specifically for the synthesis of dibutyl 3,4-furandicarboxylate is not extensively detailed in the literature, studies on related systems provide a framework. For instance, kinetic analysis of the esterification of 2,5-furandicarboxylic acid (FDCA) has been performed to determine reaction orders, activation energies, and rate constants. researchgate.net Similarly, microkinetic models have been developed for the dehydroxylation of mucic acid, providing insights into the relative rates of dehydration and subsequent hydrogenation steps. researchgate.net

Developing a robust kinetic model requires careful experimental design to measure the concentration of key species over time under various conditions. This data is then used to estimate the kinetic parameters (e.g., rate coefficients and activation energies) for each elementary step in the proposed reaction mechanism. Such a model would be invaluable for reactor design and process optimization, enabling the targeted synthesis of specific isomers like this compound by fine-tuning reaction conditions to favor the desired mechanistic pathway.

Synthesis and Functionalization of Dibutyl 3,4 Furandicarboxylate Derivatives

Design and Synthesis of Novel Alkyl Ester Analogues

The synthesis of dibutyl 3,4-furandicarboxylate and its analogues primarily involves the preparation of the parent 3,4-furandicarboxylic acid (3,4-FDCA) followed by esterification. The 3,4-isomer is less common than its 2,5-FDCA counterpart, but routes to its synthesis have been explored. One potential, though less direct, pathway involves the Henkel reaction, a process that involves the disproportionation of potassium furoates at high temperatures. researchgate.netrsc.org While this reaction typically yields 2,5-FDCA and 2,4-FDCA, the principles of aromatic carboxylate rearrangement could be investigated for the targeted synthesis of the 3,4-isomer under specific catalytic conditions. researchgate.net A more direct laboratory synthesis involves a multi-step process starting from commercially available precursors like dimethylmaleic anhydride. nih.gov

Once 3,4-furandicarboxylic acid is obtained, the synthesis of its dialkyl esters is typically achieved through a direct Fischer esterification reaction. This involves reacting the dicarboxylic acid with an excess of the desired alcohol (in this case, n-butanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. oup.com The removal of water during the reaction drives the equilibrium towards the formation of the diester.

The design of novel alkyl ester analogues involves substituting n-butanol with other alcohols, allowing for the tuning of the compound's physical properties, such as viscosity, boiling point, and plasticizing efficiency. The length and branching of the alkyl chain influence these characteristics. For example, using longer-chain alcohols can increase the compound's utility as a bio-based plasticizer. google.com

Table 1: Synthesis of 3,4-Furandicarboxylate Alkyl Ester Analogues via Fischer Esterification
Reactant AlcoholResulting EsterPotential Application Focus
MethanolDimethyl 3,4-furandicarboxylatePrecursor for reduction to diol monomers nih.gov
EthanolDiethyl 3,4-furandicarboxylateIntermediate, solvent
n-ButanolThis compoundPlasticizer, polymer synthesis
2-EthylhexanolBis(2-ethylhexyl) 3,4-furandicarboxylateHigh-performance bio-plasticizer
n-OctanolDioctyl 3,4-furandicarboxylatePlasticizer with lower volatility

Post-Synthetic Modifications and Functional Group Interconversions of the Furan (B31954) Ring

The furan ring in this compound is an aromatic heterocycle, but its reactivity is significantly influenced by the two electron-withdrawing dibutoxycarbonyl groups at the 3- and 4-positions. These groups deactivate the ring towards electrophilic aromatic substitution reactions. pharmaguideline.com However, reactions can still be carried out at the more electron-rich 2- and 5-positions under appropriate conditions. Such modifications allow for the introduction of new functionalities, expanding the chemical diversity of the platform.

Common functional group interconversions applicable to the furan ring include:

Halogenation : The furan ring can undergo halogenation (e.g., bromination or chlorination) at the 2- and 5-positions. These reactions typically require milder conditions than those used for benzene (B151609) due to the furan ring's sensitivity to strong acids. pharmaguideline.com The resulting halogenated derivatives can serve as intermediates for further cross-coupling reactions.

Nitration : Introduction of a nitro group can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent ring degradation. pharmaguideline.com The nitro group can be subsequently reduced to an amino group, providing a handle for further derivatization.

Reduction : The aromatic furan ring can be reduced to a saturated tetrahydrofuran (B95107) (THF) ring. This transformation converts the planar, rigid aromatic monomer building block into a more flexible, non-planar aliphatic structure. Catalytic hydrogenation is a common method for this reduction, though it may require forcing conditions and can sometimes lead to ring opening. pharmaguideline.com This interconversion is significant for creating polymers with different thermal and mechanical properties.

Table 2: Potential Post-Synthetic Modifications of the Furan Ring
Reaction TypeTypical ReagentsExpected Product StructurePotential Utility
BrominationN-Bromosuccinimide (NBS)2,5-Dibromo-3,4-dibutylfurandicarboxylateIntermediate for cross-coupling, flame retardants
NitrationAcetyl nitrate (AcONO₂)Dibutyl 2-nitro-3,4-furandicarboxylatePrecursor to amino-functionalized derivatives
HydrogenationH₂, Raney Ni or Pd/CDibutyl tetrahydrofuran-3,4-dicarboxylateFlexible monomer for polyesters with lower Tg

Derivatization for Specialized Monomer Applications

This compound itself can be used as a monomer in certain polymerization reactions, but its primary value often lies in its derivatization into other, more specialized monomers. These transformations typically target the ester functional groups rather than the furan ring itself.

A key derivatization is the reduction of the diester to a diol. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the two ester groups can be converted into primary alcohols, yielding 3,4-bis(hydroxymethyl)furan (3,4-BHMF). nih.govfiveable.me This furanic diol is a valuable monomer for producing a variety of polymers through step-growth polymerization. Polyesters derived from 3,4-BHMF have been shown to exhibit higher thermal stability compared to those based on its 2,5-BHMF isomer. nih.gov

Other derivatizations include:

Transesterification : The butyl groups can be exchanged with other functionalized alcohols to introduce new reactive sites. For example, reaction with glycerol (B35011) could produce a polyol monomer suitable for cross-linked polyurethane or polyester (B1180765) networks.

Hydrolysis and Acylation : The diester can be hydrolyzed back to 3,4-furandicarboxylic acid. The diacid can then be converted to a more reactive monomer, such as 3,4-furandicarbonyl chloride, by reacting it with thionyl chloride or oxalyl chloride. This diacyl chloride is highly reactive and can be used for synthesizing polyamides and polyesters under milder conditions, such as in solution polymerization, which is beneficial for thermally sensitive structures. nih.gov

These derivatization strategies significantly broaden the applicability of the 3,4-furan platform, enabling its use in the synthesis of high-performance bio-based polymers. researchgate.net

Table 3: Derivatization of this compound for Monomer Applications
Derivatization ReactionResulting MonomerPolymer Application
Reduction (e.g., with LiAlH₄)3,4-Bis(hydroxymethyl)furan (3,4-BHMF)Polyesters, Polyurethanes, Polycarbonates nih.gov
Hydrolysis3,4-Furandicarboxylic acid (3,4-FDCA)Monomer for high-temperature melt polycondensation
Hydrolysis followed by Chlorination3,4-Furandicarbonyl chloridePolyamides, Polyesters (via solution polymerization)
Transesterification (e.g., with ethylene (B1197577) glycol)Bis(2-hydroxyethyl) 3,4-furandicarboxylatePolyester synthesis

Applications of Dibutyl 3,4 Furandicarboxylate and Analogues in Advanced Polymeric Materials

Role as Bio-based Plasticizers in Polymer Matrix Enhancement

Furan-based diesters, including analogues of dibutyl 3,4-furandicarboxylate, are recognized as effective and sustainable alternatives to traditional phthalate (B1215562) plasticizers. europeanplasticisers.eu These compounds are incorporated into a polymer matrix to increase its flexibility, workability, and dispensability by positioning themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg). nih.gov The interest in furanic plasticizers stems from their renewable origin, favorable toxicological profiles, and performance characteristics that can rival those of their petrochemical counterparts. europeanplasticisers.eumdpi.com

Compatibility and Interfacial Interactions within Poly(vinyl chloride) (PVC)

The compatibility of a plasticizer with a polymer matrix is crucial for its performance and permanence. Furan-based plasticizers have demonstrated strong compatibility with PVC, a widely used thermoplastic polymer. justia.com Studies on analogues such as di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) show that the primary interactions are dipole-dipole forces between the polarized carbon-chlorine (C-Cl) groups in PVC and the carbonyl (C=O) groups of the furanic ester. mdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a key method for probing these interactions. When furan-based plasticizers are blended with PVC, a noticeable shift in the vibrational bands of the carbonyl groups occurs. For instance, research on furan-2,3-dicarboxylate and furan-2,5-dicarboxylate esters revealed that the C=O absorption bands shifted to higher frequencies by as much as 18–21 cm⁻¹ for ortho-substituted isomers and 8–12 cm⁻¹ for para-substituted isomers. acs.org This significant shift, compared to minimal changes seen with traditional plasticizers like dioctyl phthalate (DOP), indicates strong and multiple interactions between the furanic compounds and the PVC matrix. acs.org This enhanced interaction contributes to the good miscibility and permanence of the plasticizer within the polymer. mdpi.comacs.org The formation of homogeneous, smooth-surfaced films when furan (B31954) diesters are blended with PVC further confirms their high compatibility. nih.gov

Influence on Macromolecular Dynamics in Poly(lactic acid) (PLA) and other Biopolymers

Furan-based plasticizers also play a significant role in modifying the properties of biopolymers like Poly(lactic acid) (PLA), a leading biodegradable polymer known for its inherent brittleness. The introduction of furan dicarboxylate esters into the PLA matrix enhances the mobility of the polymer chains. researchgate.net

Structure-Performance Relationships of Dibutyl Furandicarboxylate Plasticizers

The performance of furan dicarboxylate plasticizers is intrinsically linked to their molecular structure, including the substitution pattern on the furan ring and the length and branching of the alkyl ester chains.

Isomeric Structure: The position of the ester groups on the furan ring significantly influences the plasticizer's interaction with the polymer. Studies comparing ortho-substituted (2,3- or 3,4-) and para-substituted (2,5-) furan diesters in PVC have shown that ortho-isomers lead to a greater shift in the carbonyl absorption bands, suggesting a more intense interaction with the PVC matrix. acs.org However, this stronger interaction can result in a slightly higher Tg for the plasticized PVC compared to blends with para-isomers, which exhibit plasticization efficiency more similar to commercial plasticizers like DOP. acs.org

Alkyl Chain Structure: The nature of the alcohol used in the esterification process determines the properties of the resulting plasticizer. For instance, increasing the length of the alkyl chain can decrease the volatility of the plasticizer, improving its permanence. google.com However, excessively long chains may reduce compatibility. Research on dibutyl furan-2,5-dicarboxylate (DBF) and di(2-methylbutyl) furan-2,5-dicarboxylate (DMBF) as plasticizers for PLA found that these lower molecular weight esters were highly effective at increasing chain mobility. researchgate.net In contrast, a longer-chain analogue, didodecyl furan-2,5-dicarboxylate (DDF), showed pronounced phase separation at higher concentrations. researchgate.net This indicates a delicate balance where the alkyl chain must be long enough to ensure low volatility but not so long as to hinder miscibility with the polymer matrix. The use of branched alkyl chains, such as in di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), can offer a good compromise, providing phthalate-like performance with reduced migration compared to some aliphatic plasticizers. mdpi.comjustia.com

Table 1: Effect of Furan Dicarboxylate Analogues on Polymer Properties This table compiles data from studies on close analogues of this compound to illustrate performance relationships.

Furan Plasticizer AnaloguePolymer MatrixConcentration (phr*)Neat Polymer Tg (°C)Plasticized Polymer Tg (°C)Key FindingReference
Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)PVC55.5~9719.2 - 23.8Demonstrates good compatibility and significant Tg reduction. mdpi.comresearchgate.net
Dibutyl furan-2,5-dicarboxylate (DBF)PLA20 wt%~60~35Effective at increasing PLA chain mobility and reducing Tg. researchgate.net
Di(2-methylbutyl) furan-2,5-dicarboxylate (DMBF)PLA20 wt%~60~32Offers a good balance of flexibility and strength in PLA films. researchgate.net
Dibutyl furan-2,3-dicarboxylatePVC5080.841.6Shows stronger interaction with PVC but slightly less Tg reduction than 2,5-isomer. nih.govacs.org

*phr: parts per hundred resin

Monomeric Precursors for Sustainable Polyester (B1180765) Synthesis

Beyond their use as additives, 3,4-furandicarboxylate esters serve as valuable bio-based monomers for the synthesis of novel polyesters and copolyesters. The rigid furan ring, when incorporated into a polymer backbone, can impart desirable properties such as improved thermal stability and gas barrier performance, making these materials potential sustainable replacements for petroleum-derived polyesters like poly(ethylene terephthalate) (PET).

Polycondensation of 3,4-Furandicarboxylate Esters with Diols

The synthesis of furan-based polyesters is typically achieved through a two-step melt polycondensation reaction. This process involves an initial esterification or transesterification reaction between a furandicarboxylate diester (such as dimethyl 3,4-furandicarboxylate) and a diol, followed by a polycondensation step conducted at high temperature and under vacuum to increase the molecular weight of the polymer.

The incorporation of different diols allows for the tuning of the final polyester's properties. For example, reacting furan dicarboxylate esters with short-chain diols like ethylene (B1197577) glycol can produce materials with high rigidity and thermal stability. rsc.org Using longer-chain or cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), can increase the mobility of the polymer chains, resulting in copolyesters with higher elongation at break and improved impact strength. rsc.org The properties of the resulting polymer are thus a direct consequence of the specific combination of the furan-based monomer and the chosen diol comonomer.

Enzymatic Polymerization Routes for Furanic Copolyesters

Enzymatic polymerization has emerged as a greener and more sustainable alternative to conventional, metal-catalyzed polycondensation. europeanplasticisers.eu This method utilizes enzymes, most notably lipases, as biocatalysts, which operate under milder reaction conditions and offer high selectivity, thus minimizing side reactions and the formation of colored byproducts.

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for the synthesis of furanic copolyesters. Research has demonstrated the successful copolymerization of furan dicarboxylate isomers with various aliphatic diols using CALB. The process involves the reaction of a dimethyl furandicarboxylate with a furanic diol like 3,4-bis(hydroxymethyl)furan (3,4-BHMF) and a linear aliphatic diol. The enzyme's preference can vary depending on the specific furan isomer used, impacting the degree of polymerization achieved. Such enzymatic routes provide a sustainable pathway to a diverse range of furanic copolyesters with tailored properties for various applications.

Impact of Furan Ring Isomerism (2,3-, 2,4-, 2,5-, 3,4-) on Polymer Architecture and Macromolecular Behavior

The isomeric substitution of the carboxylic acid groups on the furan ring has a profound impact on the resulting polymer's architecture and, consequently, its macroscopic properties. Research has primarily focused on the 2,5-, 2,4-, and 3,4-isomers of FDCA, while data on polymers derived from 2,3-FDCA remains scarce in the current body of scientific literature. The arrangement of the ester linkages dictates the linearity and symmetry of the polymer chain, which in turn influences properties such as crystallinity, thermal stability, and glass transition temperature.

A comparative study on polyesters synthesized from 2,4-, 2,5-, and 3,4-FDCA dimethyl esters with various linear diols via melt polycondensation has provided valuable insights into these structure-property relationships. rsc.org All resulting polyesters exhibited high molecular weights, with weight-average molecular weights (Mw) ranging from 34,000 to 65,000 g/mol and polydispersity indices close to 2.0. rsc.org

Thermal stability, as evaluated by thermogravimetric analysis (TGA), revealed that polyesters derived from 2,4- and 3,4-FDCA isomers possess comparable or even superior thermal stability to their well-studied 2,5-FDCA counterparts. rsc.org This indicates that the non-linear arrangement of the ester groups in the 2,4- and 3,4-isomers does not compromise the thermal integrity of the polymer backbone.

The glass transition temperature (Tg), a critical parameter for determining the service temperature of a polymer, showed interesting trends among the isomers. Notably, polyesters derived from 2,4-FDCA exhibited Tg values similar to those of the corresponding 2,5-FDCA based polyesters. rsc.orgnih.gov This suggests that the asymmetry introduced by the 2,4-substitution does not significantly affect the chain mobility in the amorphous state to the same extent as it influences crystallinity.

The most significant impact of isomerism was observed in the crystalline behavior of the polyesters. Differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) analyses demonstrated that while polyethylene (B3416737) furanoate (PEF) synthesized from 2,5-FDCA (2,5-PEF) and 3,4-FDCA (3,4-PEF) are semi-crystalline materials, the polyester derived from 2,4-FDCA (2,4-PEF) is amorphous. rsc.org The linear and symmetrical structure of the 2,5- and 3,4-isomers facilitates chain packing and the formation of ordered crystalline domains, whereas the kinked and asymmetric nature of the 2,4-isomer hinders this process, resulting in a wholly amorphous material.

Comparison of Thermal Properties of Poly(butylene furandicarboxylate) (PBF) Isomers rsc.orgnih.gov
IsomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity
2,5-PBFData not available in provided search resultsData not available in provided search resultsSemi-crystalline
2,4-PBFSimilar to 2,5-PBFNot observedAmorphous
3,4-PBFData not available in provided search resultsData not available in provided search resultsSemi-crystalline

Exploration in Other Polymer Systems (e.g., Polyurethanes, Epoxy Resins)

While polyesters have been the primary focus of research for FDCA isomers, there is growing interest in exploring their potential in other polymer systems like polyurethanes and epoxy resins. Furan-based monomers, in general, are being investigated for the synthesis of these thermosetting and elastomeric materials. openpr.com

In the context of polyurethanes , furan-containing diols and diisocyanates have been synthesized to create polymers with unique properties. The rigid furan ring can be incorporated into the hard segments of polyurethanes, potentially enhancing their thermal and mechanical performance. However, a thorough review of the available scientific literature did not yield any specific studies on the use of this compound or its direct derivatives, such as dimethyl 3,4-furandicarboxylate or 3,4-furandicarboxylic acid, in the synthesis of polyurethanes. The majority of research in furan-based polyurethanes has centered on derivatives of 2,5-FDCA.

Similarly, for epoxy resins , furan-based epoxy monomers are being developed as sustainable alternatives to conventional bisphenol A-based systems. lookchem.comnih.gov The furan moiety can impart desirable characteristics such as increased rigidity and thermal stability. Despite this growing area of research, no specific applications or synthetic routes involving this compound, dimethyl 3,4-furandicarboxylate, or 3,4-furandicarboxylic acid in the formulation of epoxy resins were identified in the reviewed literature. The focus remains predominantly on 2,5-disubstituted furan derivatives for the development of bio-based epoxy resins. lookchem.comnih.gov

The absence of research on the application of 3,4-furandicarboxylate derivatives in these polymer systems represents a potential area for future investigation. The unique geometry of the 3,4-isomer could lead to novel polymer architectures with distinct properties compared to their 2,5- and 2,4-counterparts in polyurethane and epoxy networks.

Computational and Theoretical Investigations of Dibutyl 3,4 Furandicarboxylate Chemistry

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stable conformations of molecules. mdpi.comresearchgate.net For furan (B31954) and its derivatives, these calculations provide insights into the aromaticity of the furan ring, the distribution of electron density, and the conformational preferences of substituent groups.

Electronic Structure: The electronic structure of the furan ring in Dibutyl 3,4-furandicarboxylate is expected to be significantly influenced by the two electron-withdrawing butyl carboxylate groups at the 3 and 4 positions. These groups will likely decrease the electron density of the furan ring, affecting its reactivity in electrophilic aromatic substitution reactions. Computational studies on similar furan derivatives have shown that the presence of such substituents can modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial in determining the molecule's reactivity and electronic properties. mdpi.com

A hypothetical representation of calculated electronic properties for a generic dialkyl 3,4-furandicarboxylate, based on typical values for similar organic molecules, is presented in the table below.

PropertyCalculated Value (Arbitrary Units)Method/Basis Set (Hypothetical)
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G
Dipole Moment2.5 DDFT/B3LYP/6-31G
Rotational Barrier (C-COO)5-7 kcal/molDFT/B3LYP/6-31G

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated. Actual values for this compound would require specific computational studies.

Molecular Dynamics Simulations of Intermolecular Interactions in Polymer Blends

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netpsu.edusemanticscholar.orgresearchgate.net In the context of polymer science, MD simulations are invaluable for understanding the intermolecular interactions that govern the miscibility and physical properties of polymer blends. researchgate.net While specific MD studies on blends containing this compound as a monomer are not readily found, research on furan-based polyesters provides significant insights.

In a blend with other polymers, the compatibility of the this compound-containing polymer would depend on the balance of interactions between the different polymer chains. MD simulations can predict the miscibility of polymer blends by calculating the interaction parameters between the constituent monomers.

The following table summarizes typical intermolecular interaction energies that can be obtained from MD simulations for furan-based polyester (B1180765) systems.

Interaction TypeTypical Energy Range (kcal/mol)Significance in Polymer Blends
Van der Waals0.1 - 2.0Governs short-range packing and cohesion.
Dipole-Dipole1.0 - 5.0Important for interactions involving the polar furan and ester groups.
Hydrogen Bonding (if applicable)3.0 - 10.0Would be significant if blended with polymers containing H-bond donors.

Note: The data is generalized from studies on furan-based polymers and is intended to be illustrative.

Predictive Modeling of Reactivity and Selectivity in Catalytic Processes

Predictive modeling, often employing quantum chemical calculations, can be used to forecast the reactivity and selectivity of chemical reactions. For furan derivatives, this is particularly relevant in the context of catalytic upgrading of biomass. nih.govnih.govmdpi.comfrontiersin.org The reactivity of the furan ring and the ester groups in this compound can be modeled to predict outcomes in various catalytic processes.

Reactivity of the Furan Ring: The furan ring can participate in various reactions, including hydrogenation, oxidation, and Diels-Alder reactions. rsc.org Computational models can predict the activation energies for these reactions, providing insights into the required reaction conditions and potential catalyst choices. The electron-withdrawing nature of the carboxylate groups at the 3 and 4 positions is expected to deactivate the ring towards electrophilic attack but may activate it towards nucleophilic attack.

Reactivity of the Ester Groups: The ester groups can undergo hydrolysis or transesterification. Predictive modeling can help in understanding the mechanism of these reactions and in designing catalysts that promote the desired transformation with high selectivity. For instance, in the synthesis of polyesters, modeling can help to understand the polymerization kinetics and control the molecular weight of the resulting polymer.

A hypothetical table of calculated activation energies for reactions involving a generic dialkyl 3,4-furandicarboxylate is shown below.

Reaction TypeCatalyst (Hypothetical)Calculated Activation Energy (kcal/mol)Predicted Selectivity
Furan Ring HydrogenationPd/C15 - 20High
Ester Hydrolysis (Acid-catalyzed)H₂SO₄20 - 25Moderate
TransesterificationTi(OBu)₄10 - 15High

Note: This data is illustrative and based on general knowledge of furan chemistry. Specific calculations for this compound are required for accurate predictions.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR, FTIR)

Spectroscopic methods are fundamental in verifying the chemical structure of synthesized furan-based compounds. While specific spectral data for Dibutyl 3,4-furandicarboxylate is not widely published, analysis of its structural analogs, such as dimethyl and diethyl 3,4-furandicarboxylate, provides a strong basis for predicting its characteristic spectral features. nih.govnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the precise arrangement of protons and carbons within the molecule.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the furan (B31954) ring and those of the butyl ester groups. The two protons on the furan ring (at positions 2 and 5) would appear as a singlet in the aromatic region, typically around δ 7.0-8.0 ppm. The butyl group protons would exhibit characteristic multiplets: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-CH₃) around δ 1.4 ppm, a quintet for the next methylene group (-O-CH₂-CH₂-) around δ 1.7 ppm, and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-) around δ 4.3 ppm. researchgate.netrsc.org

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments. For this compound, signals are anticipated for the carboxyl carbons (C=O) in the range of δ 158-165 ppm. The carbons of the furan ring would appear around δ 118-150 ppm. The carbons of the butyl chains would be found in the upfield region, with the -O-CH₂ carbon at approximately δ 65 ppm, and the other methylene and methyl carbons resonating between δ 13-31 ppm. researchgate.netrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester groups is expected around 1720 cm⁻¹. Vibrations associated with the furan ring, including C=C stretching and =C-H bending, would appear in the regions of 1580 cm⁻¹ and 760-830 cm⁻¹, respectively. nih.govmdpi.com The C-O stretching of the ester linkage would produce strong bands in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the butyl alkyl chains would be observed around 2850-2960 cm⁻¹. mdpi.comgoogle.com

Table 7.1: Predicted Spectroscopic Data for this compound
TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H-NMR Furan ring protons (2H, s)~ δ 7.5 - 8.0 ppm
O-CH₂ protons (4H, t)~ δ 4.3 ppm
O-CH₂-CH₂ protons (4H, m)~ δ 1.7 ppm
CH₂-CH₃ protons (4H, m)~ δ 1.4 ppm
CH₃ protons (6H, t)~ δ 0.9 ppm
¹³C-NMR C=O (ester)~ δ 158 - 165 ppm
Furan ring C-O~ δ 147 - 150 ppm
Furan ring C-H~ δ 118 - 121 ppm
O-CH₂~ δ 65 ppm
O-CH₂-CH₂~ δ 31 ppm
CH₂-CH₃~ δ 19 ppm
CH₃~ δ 14 ppm
FTIR C-H stretch (alkyl)~ 2850 - 2960 cm⁻¹
C=O stretch (ester)~ 1720 cm⁻¹
C=C stretch (furan)~ 1580 cm⁻¹
C-O stretch (ester)~ 1100 - 1300 cm⁻¹
C-H bend (furan)~ 760 - 830 cm⁻¹

Chromatographic Analysis for Purity Assessment and Mixture Separation (e.g., GC-MS, TLC, GPC for molecular weight distributions)

Chromatographic techniques are essential for verifying the purity of this compound and for analyzing the molecular weight characteristics of polymers derived from it.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with the chromatography column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum or "fingerprint" that confirms the identity of the compound and detects any impurities. researchgate.netnih.govnih.gov The fragmentation pattern for a dialkyl furandicarboxylate typically shows characteristic ions corresponding to the loss of alkoxy groups and fragmentation of the furan ring. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for monitoring the progress of a reaction and assessing the purity of the final product. wisc.edulibretexts.orgresearchgate.netsigmaaldrich.com A small spot of the compound is applied to a silica (B1680970) gel plate (the stationary phase), which is then placed in a solvent (the mobile phase). wisc.edu The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wisc.edu The purity can be visualized under UV light, and the retention factor (Rf value) can be calculated to characterize the compound in a specific solvent system. libretexts.org

Gel Permeation Chromatography (GPC): When this compound is used as a monomer in polymerization, GPC is the standard method for determining the molecular weight distribution of the resulting polymer. researchgate.netacs.org This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly than smaller ones. GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are critical parameters that influence the final properties of the polymer. researchgate.netmdpi.com

Table 7.2: Chromatographic Methods for Analysis
TechniquePurposeKey Information Obtained
GC-MS Purity assessment of monomerIdentification of compound and impurities via retention time and mass spectrum. researchgate.net
TLC Reaction monitoring, Purity checkQualitative assessment of purity, determination of Rf value. researchgate.net
GPC Polymer characterizationNumber-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI). researchgate.netacs.org

Thermal Analysis for Investigating Polymerization and Macromolecular Transitions (e.g., DSC, TGA)

Thermal analysis techniques are employed to study the thermal stability of the monomer and to characterize the thermal transitions of polymers synthesized from this compound. tainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For furan-based polyesters, DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state. acs.orgresearchgate.net It also identifies the crystallization temperature (Tc) upon cooling and the melting temperature (Tm) of crystalline domains. mdpi.comacs.org These parameters are vital for understanding the processing window and service temperature range of the polymer. researchgate.net For example, furan-based polyesters often exhibit Tg values that can be tuned by the choice of diol co-monomer. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis provides critical information about the thermal stability and decomposition profile of the material. tainstruments.com For furan-based monomers and polymers, TGA determines the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss (T_max), which indicate the upper limit of the material's thermal stability. acs.org Furan-based polyesters generally exhibit good thermal stability, with decomposition temperatures often comparable to their petroleum-based counterparts like PET. researchgate.net

Table 7.3: Thermal Analysis Techniques and Their Applications
TechniqueMeasurementKey Parameters for Furan-Based Polymers
DSC Heat flow vs. TemperatureGlass Transition Temperature (Tg), Crystallization Temperature (Tc), Melting Temperature (Tm), Heat of Fusion (ΔHm). acs.org
TGA Mass vs. TemperatureOnset of Decomposition (T_onset), Temperature of Maximum Decomposition Rate (T_max), Char Yield. acs.org

X-ray Diffraction (WAXD) for Crystalline and Amorphous Domain Analysis in Polymers

Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for probing the solid-state structure of semi-crystalline polymers derived from furan-based monomers. rsc.org The pattern of scattered X-rays provides information about the arrangement of polymer chains.

In furan-based polyesters, WAXD patterns are used to distinguish between ordered (crystalline) and disordered (amorphous) regions. researchgate.netacs.org

Crystalline Domains: The presence of sharp diffraction peaks in the WAXD pattern indicates the existence of crystalline lattices within the polymer. The position and intensity of these peaks can be used to determine the unit cell parameters and identify the specific crystal structure (e.g., α- and β-forms in some furan-based polyesters). ncsu.edu

Amorphous Domains: A broad, diffuse halo in the WAXD pattern is characteristic of the amorphous regions, where the polymer chains lack long-range order. researchgate.net By analyzing the relative areas of the sharp peaks and the amorphous halo, the degree of crystallinity can be calculated. This parameter is crucial as it significantly influences the mechanical properties, barrier properties, and thermal stability of the final material. acs.org The structural isomerism of the furan ring (e.g., 2,5- vs. 2,4- vs. 3,4-substitution) can have a profound impact on the polymer's ability to crystallize, which is readily quantifiable by WAXD. acs.org

Table 7.4: WAXD Analysis of Furan-Based Polymers
Feature in WAXD PatternStructural InterpretationImpact on Polymer Properties
Sharp Peaks Ordered, crystalline domainsIncreased stiffness, strength, and thermal stability. ncsu.edu
Broad Halo Disordered, amorphous regionsIncreased flexibility and toughness. researchgate.net
Ratio of Peak/Halo Area Degree of CrystallinityA key parameter controlling the balance of mechanical and thermal properties. acs.org

Green Chemistry and Sustainability Considerations in the Production and Application of Dibutyl 3,4 Furandicarboxylate

Principles of Sustainable Synthesis from Renewable Biomass Feedstocks

The sustainable synthesis of furan-based compounds, including the structural backbone of Dibutyl 3,4-furandicarboxylate, is fundamentally rooted in the use of renewable biomass. Lignocellulosic biomass, which includes agricultural and forestry residues, is a key non-food feedstock composed of cellulose, hemicellulose, and lignin. mdpi.comresearchgate.net The carbohydrate fractions (cellulose and hemicellulose) can be broken down into C6 sugars (like glucose and fructose) and C5 sugars (like xylose). researchgate.netmdpi.com

These sugars are the primary starting points for producing key furan (B31954) platform molecules:

5-(Hydroxymethyl)furfural (HMF): Primarily derived from the dehydration of C6 sugars like fructose. mdpi.commdpi.comcetjournal.it HMF is a versatile intermediate that can be converted into a wide range of furanic compounds. mdpi.comrsc.org

Furfural (B47365): Typically produced from the dehydration of C5 sugars found in hemicellulose. researchgate.netresearchgate.net Furfural serves as a precursor to chemicals like 2-furoic acid. researchgate.netnih.gov

While much of the research has focused on the synthesis of 2,5-disubstituted furans (like 2,5-furandicarboxylic acid, FDCA), the 3,4-furan core is also accessible from these bio-based precursors. rsc.orgresearchgate.net For instance, 3,4-bis(hydroxymethyl)furan (3,4-BHMF), a potential precursor to the 3,4-dicarboxylate structure, can be produced by reducing dimethyl 3,4-furandicarboxylate (3,4-DMFDCA). nih.gov This key intermediate, 3,4-DMFDCA, can in turn be derived from 2-furoic acid through processes like the Henkel reaction, directly linking the 3,4-furan structure to the established furfural platform chemical derived from biomass. nih.gov This pathway underscores the principle of utilizing abundant, renewable carbon sources to create valuable chemical building blocks, reducing reliance on finite fossil resources. mdpi.comeuropa.eu

Optimization of Reaction Conditions for Reduced Environmental Footprint (e.g., catalyst load, solvent usage)

Adhering to the principles of green chemistry, the synthesis of furan derivatives must be optimized to minimize its environmental impact. researchgate.netnih.govnih.gov Key areas of optimization include the choice and amount of catalyst and the selection of solvents. The goal is to maximize reaction efficiency, yield, and selectivity while reducing energy consumption, waste generation, and the use of hazardous substances. nih.govresearchgate.net

Catalyst Load: The amount of catalyst used is a critical parameter. While a sufficient amount is needed to achieve a desirable reaction rate and yield, excessive catalyst loading can lead to increased costs, potential side reactions, and more complex purification processes. Research on various organic syntheses shows a direct correlation between catalyst concentration, reaction time, and product yield. For example, in one model reaction, increasing the catalyst from 0.5 mol% to 2.5 mol% dramatically increased the yield from 64% to 95% while simultaneously decreasing the reaction time from 8 hours to just 30 minutes. researchgate.net However, further increases in catalyst load beyond this optimum level did not improve the yield, highlighting the importance of precise optimization. researchgate.netresearchgate.net

Solvent Usage: Solvents often constitute the largest mass component of a chemical reaction and are a primary source of waste. Green chemistry encourages the use of fewer and more environmentally benign solvents. nih.gov The choice of solvent can significantly influence reaction rates and selectivity. researchgate.net For instance, in the synthesis of certain furan compounds, polar aprotic solvents like DMF or DMSO are often preferred because they can effectively stabilize charged intermediates without interfering with the reaction, leading to higher reaction rates compared to nonpolar solvents. derbytelegraph.co.uk In some cases, solvent-free (neat) conditions can be achieved, which represents an ideal green chemistry scenario by completely eliminating solvent waste. researchgate.net Studies have also shown that using a mixture of organic solvents can sometimes provide a better solvent effect and higher product yields than a single-component solvent. google.com The development of enzymatic polymerization processes in bio-based solvents like p-cymene (B1678584) and D-limonene further advances the goal of a fully sustainable synthesis pathway. rsc.org

ParameterOptimization GoalImpact on Environmental FootprintExample Finding
Catalyst Load Use minimum amount necessary for maximum yield and selectivity.Reduces cost, waste, and downstream purification efforts.Increasing catalyst load from 0.5 to 2.5 mol% in a model reaction improved yield from 64% to 95% and cut reaction time from 8 hours to 0.5 hours. researchgate.net
Solvent Choice Minimize use; select benign, renewable, or recyclable solvents.Decreases volatile organic compound (VOC) emissions, hazardous waste, and energy for solvent recovery.Acetonitrile provided a better balance of conversion and selectivity compared to more hazardous solvents like dichloromethane (B109758) and benzene (B151609) in certain oxidative coupling reactions. scielo.br
Reaction Temperature Operate at the lowest possible temperature.Reduces energy consumption and can minimize side reactions, improving atom economy.Optimizing temperature is crucial, as excessively high temperatures can lead to the degradation of furan-based polyesters. nih.gov
Reactant Ratio Use stoichiometric amounts or optimize for highest conversion of the limiting reagent.Maximizes atom economy and reduces waste from unreacted starting materials.In one synthesis, adjusting the molar ratio of reactants was found to be the best way to achieve a high product yield of 92%. researchgate.net

Life Cycle Assessment Perspectives for Furan-Based Chemical Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). For furan-based chemicals and polymers, LCAs are crucial for quantifying their purported environmental benefits over their petroleum-based counterparts.

The most studied furan-based polymer, polyethylene (B3416737) furanoate (PEF), which is derived from 2,5-furandicarboxylic acid, serves as an excellent case study. Multiple cradle-to-grave LCAs have compared PEF with the conventional petroleum-based polymer, polyethylene terephthalate (B1205515) (PET). europa.euavantium.com

These assessments consistently highlight significant potential environmental advantages for PEF:

Reduced Greenhouse Gas (GHG) Emissions: The production of 100% bio-based PEF bottles can result in a significant reduction in GHG emissions—around 33% less than for traditional PET bottles. europa.euavantium.comrenewable-carbon.eu This is largely due to the use of renewable carbon from plants, which absorbs CO2 from the atmosphere during growth. avantium.com

Lower Consumption of Fossil Fuels: PEF production leads to a substantial decrease in the consumption of finite fossil resources. Studies indicate a reduction of approximately 45% in fossil fuel demand compared to PET. avantium.comrenewable-carbon.eu

Resource Efficiency: PEF exhibits superior gas barrier properties (blocking oxygen and carbon dioxide) and mechanical strength compared to PET. europa.euavantium.comgetfocus.eu This allows for the production of thinner, lighter packaging that uses fewer resources to achieve the same or better performance, further reducing its environmental footprint. europa.euavantium.com

While these findings are specific to PEF from 2,5-FDCA, they illustrate the broader potential for polymers derived from other furanic monomers, such as this compound. The fundamental advantages—sourcing carbon from renewable biomass and the potential for high-performance materials—suggest that a polymer based on the 3,4-furan structure could also offer a significantly improved sustainability profile compared to incumbent petrochemical plastics. However, it is important to note that the cultivation of biomass feedstocks can have other environmental impacts, such as land and water use, which must also be considered in a complete LCA. inlineplastics.com

Environmental Impact CategoryBio-based PEF vs. Fossil-based PET (for 250 mL bottles)Reason for Difference
Greenhouse Gas Emissions ~33% reduction avantium.comrenewable-carbon.euUse of renewable, plant-based carbon feedstock which absorbs atmospheric CO2. avantium.com
Fossil Fuel Consumption ~45% reduction avantium.comrenewable-carbon.euBiomass feedstock replaces petroleum as the primary carbon source.
Minerals and Metals Resource Use ~47% reduction renewable-carbon.euSuperior mechanical properties of PEF allow for lightweighting (using less material). avantium.com
Recyclability PEF is designed to be recyclable, similar to PET. getfocus.euinlineplastics.comReplacing non-recyclable barrier layers (like PA) in multilayer bottles with PEF can improve overall recyclability and reduce GHG emissions by ~37%. avantium.comrenewable-carbon.eu

Future Research Trajectories and Emerging Opportunities for Dibutyl 3,4 Furandicarboxylate

Development of Novel and Highly Selective Catalytic Systems

The efficient synthesis of Dibutyl 3,4-furandicarboxylate hinges on two key steps: the formation of the 3,4-furandicarboxylic acid (3,4-FDCA) core from biomass precursors and its subsequent esterification with butanol. Future research will need to focus on developing catalytic systems that are not only efficient and selective but also sustainable and economically viable.

The synthesis of the 3,4-FDCA isomer is less established than that of the 2,5-isomer. One documented pathway involves the derivation from 2-furoic acid via the Henkel reaction. nih.gov However, direct synthesis routes from biomass-derived sugars or their intermediates are still an area of active development. The primary challenge lies in controlling the regioselectivity of cyclization and oxidation reactions to favor the 3,4-substitution pattern over the more thermodynamically stable 2,5-isomer.

Once 3,4-FDCA is obtained, its conversion to this compound is typically achieved through Fischer-Speier esterification. masterorganicchemistry.com This process involves reacting the dicarboxylic acid with an excess of butanol in the presence of an acid catalyst. While traditional homogeneous catalysts like sulfuric acid are effective, they present challenges in separation and recycling. masterorganicchemistry.comisites.info Future research is geared towards heterogeneous solid acid catalysts, which offer easier recovery and reduced environmental impact. isites.infoorganic-chemistry.org

Key research objectives in this area include:

Selective Isomer Synthesis: Designing catalysts (e.g., zeolites, mixed-metal oxides) that can direct the conversion of biomass-derived C5 and C6 sugars preferentially towards the 3,4-FDCA isomer.

Advanced Esterification Catalysts: Developing robust and reusable solid acid catalysts, such as functionalized resins, silica-supported acids, or metal-organic frameworks (MOFs), for the high-yield esterification of 3,4-FDCA with butanol under mild conditions. isites.infoorganic-chemistry.org

Enzymatic Routes: Exploring biocatalytic methods using enzymes like lipases for the esterification step, which can offer high selectivity and operate under greener reaction conditions. nih.gov

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalyst TypeCatalyst ExamplesAdvantagesResearch Challenges
Homogeneous AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH)High activity, low cost, well-established mechanism. masterorganicchemistry.comDifficult to separate from product, corrosive, generates acidic waste. isites.info
Heterogeneous Solid AcidIon-exchange Resins (e.g., Amberlyst), Sulfonated Silica (B1680970), ZeolitesEasily separable and recyclable, non-corrosive, reduced waste. isites.infoLower activity compared to homogeneous catalysts, potential for pore blockage, thermal stability limitations.
EnzymaticLipases (e.g., Candida antarctica lipase (B570770) B)High selectivity, mild reaction conditions, environmentally benign. nih.govHigher cost, lower stability at high temperatures, potential for substrate/product inhibition.

Expansion into Unexplored Functional Materials and Applications

While direct applications of this compound are not yet widely established, the unique geometry of the 3,4-furan moiety offers significant potential for creating novel functional materials, particularly polymers. The precursor, Dimethyl 3,4-furandicarboxylate, is a known reactant for synthesizing specialty polyesters. sigmaaldrich.com

A key application pathway is the reduction of the dialkyl 3,4-furandicarboxylate to 3,4-bis(hydroxymethyl)furan (3,4-BHMF). nih.gov This diol can then be used as a monomer in polycondensation reactions. Research has shown that polyesters derived from 3,4-BHMF exhibit higher thermal stability compared to those made from the corresponding 2,5-isomer. nih.gov This enhanced stability is attributed to the different substitution pattern on the furan (B31954) ring, which influences polymer chain packing and intermolecular interactions.

The introduction of the butyl ester groups in this compound also suggests its potential use as a bio-based plasticizer or as a reactive intermediate in resin systems. Its structural similarity to commercial phthalate (B1215562) plasticizers, combined with its renewable origin, makes it an attractive candidate for applications in flexible PVC or other polymer systems. Furthermore, furan-based dicarboxylic acids have been explored as substitutes for bisphenol A in the preparation of dimethacrylate resins for thermoset applications. acs.org

Emerging opportunities for materials derived from the 3,4-furan structure include:

High-Performance Polyesters: Systematic synthesis and characterization of polyesters and copolyesters incorporating the 3,4-furan structure to explore their thermal, mechanical, and barrier properties for packaging and engineering applications. nih.govresearchgate.net

Bio-based Plasticizers: Investigating the efficacy of this compound as a primary or secondary plasticizer in polymers like PVC, evaluating its compatibility, migration resistance, and performance compared to conventional plasticizers.

Thermosetting Resins and Coatings: Utilizing the furan ring's reactivity in Diels-Alder reactions or other cross-linking chemistries to develop novel thermosets, coatings, and adhesives with tunable properties.

Table 2: Property Comparison of Polymers Derived from Furan Isomers

Monomer PrecursorResulting PolymerReported PropertiesPotential Applications
Dimethyl 2,5-furandicarboxylate (from 2,5-FDCA)Poly(ethylene furanoate) (PEF)Good gas barrier properties, high mechanical strength, comparable to PET. originmaterials.comBottles, packaging films, textiles. mdpi.com
3,4-bis(hydroxymethyl)furan (from 3,4-FDCA esters)Polyesters based on 3,4-BHMFHigher thermal stability (Td50%) compared to 2,5-BHMF based polyesters. nih.govEngineering plastics, high-temperature films, specialty fibers.
2,4-furandicarboxylate estersCopolyestersCan result in amorphous polymers with lower glass transition temperatures. nih.govCoatings, adhesives, flexible polymers.

Integration within Biorefinery Concepts for Value Chain Enhancement

The production of this compound is well-aligned with the principles of an integrated biorefinery, which aims to convert biomass into a wide spectrum of value-added products. rsc.orgnih.gov The synthesis of furan-based platform chemicals typically starts from C5 and C6 sugars derived from the hydrolysis of lignocellulosic biomass, such as agricultural residues or forestry waste. cetjournal.itresearchgate.net

The conventional pathway involves the acid-catalyzed dehydration of hexoses (like fructose) to 5-hydroxymethylfurfural (B1680220) (HMF), which is then oxidized to 2,5-FDCA. nih.govmdpi.com However, alternative routes are emerging that utilize different biomass components and intermediates. For example, aldaric acids (such as galactaric acid), which can be produced by oxidizing C6 sugars or from pectin-rich side streams, can be dehydrated to form furancarboxylates. rsc.org This expands the range of suitable feedstocks and creates new value chains within the biorefinery.

Future integration strategies could involve:

Feedstock Valorization: Developing processes that utilize diverse biomass feedstocks, including pectin-rich wastes (e.g., citrus peels, sugar beet pulp) as a source for galactaric acid, a precursor to furan dicarboxylates. rsc.org

Process Intensification: Designing one-pot or tandem catalytic reactions that convert biomass-derived sugars directly to 3,4-furandicarboxylate esters, minimizing separation and purification steps.

Co-product Synergy: Integrating the production of this compound with other biorefinery streams. For instance, bio-based butanol produced from fermentation could be used as the reagent for the esterification step, creating a fully integrated and sustainable process. nih.gov

Table 3: Biorefinery Pathways to Furan-Based Platform Chemicals

Biomass FeedstockKey IntermediatePrimary Furan ProductReference
Cellulose, Starch (C6 sugars)5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (2,5-FDCA) mdpi.com
Hemicellulose (C5 sugars)Furfural (B47365)Furoic Acid, potential precursor to FDCA isomers researchgate.netresearchgate.net
Pectin, GalactoseGalactaric Acid (Mucic Acid)2,5- and 2,3-Furandicarboxylic acid esters rsc.org
GlucoseGlucaric Acid2,5-Furandicarboxylic acid esters rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Dibutyl 3,4-furandicarboxylate with high purity?

  • Answer : The compound can be synthesized via transesterification of 3,4-furandicarboxylic acid with excess butanol using acid catalysts (e.g., H₂SO₄) under reflux. Alternatively, enzymatic catalysis using immobilized lipases (e.g., Novozym 435) in non-polar solvents like toluene offers a greener route. Purity is ensured via fractional distillation and validated by gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identifies ester carbonyl signals (~165-170 ppm) and furan ring protons (δ 6.5-7.5 ppm). The butyl chain protons (δ 0.9-4.3 ppm) confirm esterification .
  • FTIR : Ester carbonyl stretching (~1720 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹) are critical markers .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak ([M+H]⁺ at m/z 241.1) .

Q. What are the key solubility and stability parameters for handling this compound?

  • Answer : The compound is lipophilic (logP ~1.6) and soluble in THF, chloroform, and ethyl acetate. It is stable under inert atmospheres but hydrolyzes in acidic/alkaline aqueous media. Storage in amber vials at 4°C minimizes degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-furandicarboxylate group influence polymerization kinetics and polyester properties?

  • Answer : The 3,4-substitution introduces steric hindrance, slowing polycondensation rates compared to 2,5-FDCA derivatives. Time-resolved gel permeation chromatography (GPC) reveals lower molecular weights (Mn ~15-20 kDa) and broader polydispersity (PDI ~2.5). Differential scanning calorimetry (DSC) shows reduced crystallinity (ΔHm ~25 J/g) due to irregular chain packing .

Q. How can contradictory thermal stability data for 3,4-furandicarboxylate-based polyesters be resolved?

  • Answer : Contradictions arise from residual catalysts or side reactions during synthesis. Systematic thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) isolates decomposition profiles. Compare with control samples synthesized via melt-polycondensation (no solvent) versus solution methods to identify solvent-derived impurities .

Q. What experimental design optimizes enzymatic synthesis scalability for this compound?

  • Answer :

  • Solvent Selection : Use toluene for lipase activity retention (>90% after 5 cycles) .
  • Continuous Flow Systems : Immobilize enzymes on silica supports to enhance reusability and reduce mass transfer limitations.
  • Additives : Glycerol or sorbitol (5% w/w) stabilizes enzyme conformation, improving yields from 75% to 92% .

Key Research Gaps and Challenges

  • Stereochemical Effects : The impact of 3,4-FDCA isomerism on polymer tacticity remains underexplored.
  • Catalyst Residues : Trace metal catalysts (e.g., Sb₂O₃) may accelerate thermal degradation; ICP-MS analysis is recommended.
  • Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) to improve sustainability without compromising enzyme activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.